4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
“4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 2098134-15-5 . It is a solid substance with a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 .
Scientific Research Applications
Heterocyclic Synthesis
The compound 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is part of a class of chemicals involved in the synthesis of novel heterocyclic compounds. Research in this area has led to the development of new N-cycloalkanes, morpholine, piperazines, and pyrimidine derivatives, among others. These compounds are synthesized through intramolecular cyclization processes and have applications in creating novel materials with potential biological activities. One study focused on synthesizing a variety of (thio)pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, showcasing the compound's versatility in heterocyclic synthesis (Ho & Suen, 2013).
Antiproliferative Activity
Another significant area of research involving this compound is in the synthesis of derivatives with antiproliferative effects against human cancer cell lines. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth using the MTT assay method. Some compounds in this series exhibited good activity against various cancer cell lines, highlighting the potential of this compound derivatives as anticancer agents (Mallesha et al., 2012).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetic properties of derivatives of this compound are also subjects of research. For example, the study of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved analyzing its metabolites in chronic myelogenous leukemia patients. This research is crucial for understanding how such compounds are processed in the human body and their potential side effects and interactions (Gong et al., 2010).
Serotonin Receptor Antagonism
Research into the structure-activity relationship of piperazin-1-yl substituted unfused heterobiaryls, including derivatives of this compound, has led to insights into compounds that act as antagonists of the 5-HT7 serotonin receptor. These studies help in the design of new therapeutic agents for psychiatric and neurological disorders by elucidating the structural features that affect binding affinity (Strekowski et al., 2016).
Future Directions
The future research directions could involve further exploration of the potential biological activities of “4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and its derivatives, including their potential roles in neuroprotection and anti-inflammatory processes . Additionally, more detailed studies on the synthesis, chemical reactions, and physical and chemical properties of this compound could provide valuable insights.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
Related compounds have been shown to induce apoptosis of tumor cells at concentrations of approximately 30-100 nm . This suggests that 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may interact with its targets to disrupt normal cellular processes, leading to programmed cell death .
Biochemical Pathways
Inhibition of cdk4 and ark5 can disrupt the cell cycle and energy metabolism pathways . This disruption can lead to a halt in cell proliferation and changes in energy utilization within the cell .
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells . This suggests that the compound may lead to programmed cell death when interacting with its targets .
Properties
IUPAC Name |
4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXPQLBMCUTRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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